2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cycloheptathiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The 2-amino group at position 2 and the N-(3-methoxyphenyl) carboxamide substituent at position 3 define its structure.
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-7-5-6-11(10-12)19-17(20)15-13-8-3-2-4-9-14(13)22-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIFAPXQWNIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Cycloheptathiophene-3-carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
- 3-Methoxyaniline or related aromatic amines for amide formation.
- Reagents for amino group introduction at the 2-position of the cycloheptathiophene ring.
Amide Bond Formation (Carboxamide Synthesis)
A common method for preparing the carboxamide involves the reaction of the cycloheptathiophene-3-carboxylic acid chloride with 3-methoxyaniline under controlled conditions in a dry solvent such as pyridine. The reaction proceeds at room temperature until completion as monitored by TLC. The product precipitates upon quenching in ice/water and is purified by filtration and chromatographic techniques.
- Example: Reaction of cycloheptathiophene-3-carboxylic acid chloride (1.0 equiv) with 3-methoxyaniline (2.0 equiv) in dry pyridine at room temperature for 16 hours yields the desired carboxamide after purification by flash chromatography (yield ~35%).
Introduction of the Amino Group at the 2-Position
The amino group at the 2-position can be introduced by selective substitution reactions or by functional group transformations of precursors bearing suitable leaving groups. This step is critical for biological activity and requires careful control of reaction conditions to avoid side reactions.
Demethylation of Methoxy Group (Optional Step)
In some synthetic routes, the methoxy group on the phenyl ring is demethylated to form a hydroxyphenyl derivative, which can serve as an intermediate or analog.
- Method A (Demethylation): Treatment of the methoxy derivative with boron tribromide (BBr3) in dry dichloromethane at 0 °C followed by stirring at room temperature until completion. The reaction is quenched with methanol and water, and the product is purified by crystallization. This method typically yields the hydroxy derivative in 65% yield.
Purification and Characterization
Purification is generally achieved by crystallization or flash chromatography using silica gel with solvent systems such as cyclohexane/ethyl acetate mixtures. The purity of final compounds is confirmed by:
- High-performance liquid chromatography (HPLC) with UV detection.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- High-resolution mass spectrometry (HRMS).
Typical purity achieved is ≥95%, ensuring suitability for biological testing.
Summary Data Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amide bond formation | Cycloheptathiophene-3-carboxylic acid chloride + 3-methoxyaniline, pyridine, r.t., 16 h | ~35 | Purification by flash chromatography |
| 2 | Amino group introduction | Specific substitution or functional group transformation (details vary) | Variable | Critical for biological activity |
| 3 | Demethylation (optional) | BBr3 (1 M in CH2Cl2), 0 °C to r.t., quench with MeOH/H2O | ~65 | Converts methoxy to hydroxy group |
| 4 | Purification | Crystallization, flash chromatography | - | Purity ≥95% confirmed by HPLC and NMR |
Research Findings and Optimization Notes
- The cycloheptathiophene scaffold is a privileged structure for designing inhibitors targeting biological enzymes such as HIV-1 reverse transcriptase-associated ribonuclease H.
- The presence of the 3-methoxyphenyl substituent on the carboxamide nitrogen is essential for activity and influences solubility and binding affinity.
- Demethylation to hydroxy derivatives can be used to explore structure-activity relationships.
- Reaction yields vary depending on the purity of starting materials and precise control of reaction conditions.
- The synthetic methods reported show moderate yields but allow for structural modifications to optimize biological properties.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds structurally similar to 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
-
Neuroprotective Effects :
- Research has suggested that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Anti-inflammatory Properties :
Case Studies
- A study investigated the pharmacokinetics of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in animal models. The results indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cells | Potential use in cancer therapy |
| Neuroprotection | Protection against oxidative stress | Therapeutic for neurodegeneration |
| Anti-inflammatory | Modulation of cytokine production | Treatment for chronic inflammation |
Synthesis and Derivatives
The synthesis of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. The detailed synthetic pathway is crucial for developing analogs with enhanced biological activity or reduced toxicity .
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties are influenced by substituent variations on the carboxamide group and the cycloheptathiophene core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Cycloheptathiophene-3-Carboxamide Derivatives
Key Observations :
Substituent Position Effects: Methoxy Position: The 3-methoxy group (target compound) vs. Halogen Substitution: Fluorine (Compound 39) and chlorine (CAS 438616-84-3) improve metabolic stability and lipophilicity, respectively .
Aromatic vs. Heteroaromatic Substituents: Pyridine (Compound 19) and quinoline (Compound 35) substituents enhance solubility and target engagement compared to phenyl groups, critical for antiviral activity .
Synthetic Challenges :
- Lower yields (e.g., 14% for Compound 35) are attributed to steric hindrance during amide coupling or purification difficulties .
Biological Activity Trends: Amino derivatives (e.g., Compound 19) generally show higher potency than acylated analogs (e.g., Compound 35) due to improved hydrogen-bonding capacity .
Biological Activity
2-Amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of tetrahydrothiophenes. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₀N₂O₂S
- CAS Number : 725222-05-9
- Molecular Weight : 304.42 g/mol
The biological activity of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is primarily attributed to its interaction with specific cellular pathways involved in cancer proliferation and apoptosis.
Key Mechanisms:
- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various human tumor cell lines.
- Apoptosis Induction : It may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Inhibition of Angiogenesis : There is evidence suggesting that the compound can inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
Anticancer Activity
Recent studies have demonstrated the efficacy of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 5.2 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 3.8 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 4.5 | Suppression of VEGF signaling |
These findings indicate that the compound has a promising profile as an anticancer agent.
Case Studies
- Case Study on HepG2 Cells : A recent publication reported that treatment with 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide resulted in a significant decrease in cell viability in HepG2 cells compared to untreated controls. The study attributed this effect to enhanced apoptosis and cell cycle arrest at the G1 phase.
- Combination Therapy Studies : Another study explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. The combination showed synergistic effects, enhancing cytotoxicity in resistant cancer cell lines.
Q & A
Q. Advanced Optimization
- Catalyst screening : Piperidine or acetic acid can enhance reaction efficiency in condensation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature control : Prolonged reflux (5–8 hours) ensures complete conversion, monitored via TLC or LC-MS .
How is structural confirmation achieved post-synthesis?
Q. Basic Characterization
- Spectroscopy :
- Mass spectrometry : HRMS (High-Resolution MS) validates molecular weight with <2 ppm error .
Q. Advanced Techniques
- X-ray crystallography : Resolves stereochemistry of the cycloheptane ring and confirms hydrogen bonding in the carboxamide group (if single crystals are obtainable) .
- 2D NMR (COSY, HSQC) : Assigns complex coupling in the tetrahydrocycloheptane region .
What safety protocols are critical during handling?
Q. Basic Precautions
Q. Advanced Risk Mitigation
- Stability testing : Monitor for decomposition under light/moisture using accelerated stability studies (40°C/75% RH) .
- Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .
How can biological activity be systematically evaluated?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Target identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to identify protein binding partners .
- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatocyte models .
How to resolve contradictions in pharmacological data?
Q. Methodological Strategies
- Orthogonal assays : Validate in vitro activity with ex vivo models (e.g., isolated organ preparations) .
- Dose-response curves : Ensure linearity across concentrations to rule out false positives/negatives .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., tetrahydrobenzothiophenes) to identify scaffold-specific trends .
What computational approaches support SAR studies?
Q. Advanced Modeling
- Molecular docking : Use AutoDock Vina to predict binding modes in COX-2 or bacterial gyrase active sites .
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with antibacterial potency .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
How to design derivatives for improved activity?
Q. SAR-Driven Modifications
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Ring expansion : Synthesize octalin or decalin analogs to modulate lipophilicity and bioavailability .
- Prodrug strategies : Introduce ester moieties for enhanced membrane permeability, followed by enzymatic hydrolysis .
What analytical methods quantify purity and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
